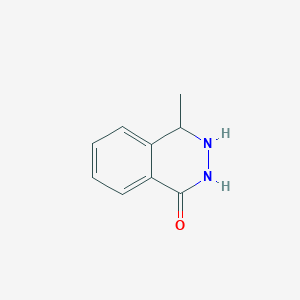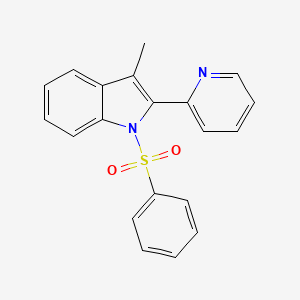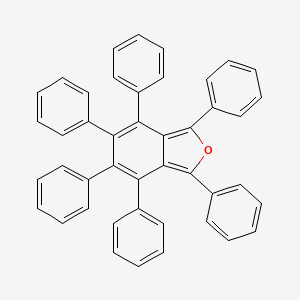
2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The triazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as thermal stability and resistance to degradation.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells. The triazole ring can bind to metal ions, affecting the function of metalloenzymes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound also contains a chlorophenyl group but has a different heterocyclic ring structure.
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the carbonyl group at the 5-position of the triazole ring.
1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-thione: Contains a sulfur atom instead of an oxygen atom in the triazole ring.
The uniqueness of 1-(2-Chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
109913-40-8 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c1-6-11-9(14)13(12-6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,11,12,14) |
Clave InChI |
JJEROODAUIVMLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)N1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)

![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)


![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)


![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
![2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12916103.png)
